1-[tert-butyl(dimethyl)silyl]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[tert-butyl(dimethyl)silyl]azetidin-2-one is a chemical compound with the molecular formula C9H19NOSi. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a tert-butyldimethylsilyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-butyl(dimethyl)silyl]azetidin-2-one typically involves the protection of the hydroxyl group of an azetidine derivative with tert-butyldimethylsilyl chloride. One common method involves the hydrolyzation of azetidine derivatives with sodium hydroxide in ethanol, followed by protection with tert-butyldimethylsilyl chloride in dimethylformamide at 35°C for 10 hours .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process involves the use of optically active sources such as L-threonine and avoids costly separation steps, making it more economical for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-[tert-butyl(dimethyl)silyl]azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
Sodium hydroxide: Employed in the hydrolyzation step.
Dimethylformamide: Used as a solvent in the protection step.
Molecular sieves: Used in cyanosilylation reactions to promote the formation of cyanohydrins.
Major Products Formed
O-silylated beta-lactam cyanohydrins: Formed through cyanosilylation reactions.
Protected azetidine derivatives: Resulting from the substitution reactions involving tert-butyldimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
1-[tert-butyl(dimethyl)silyl]azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including beta-lactam antibiotics.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting bacterial resistance.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1-[tert-butyl(dimethyl)silyl]azetidin-2-one involves its reactivity as a protected azetidine derivative. The tert-butyldimethylsilyl group provides steric hindrance, protecting the reactive sites of the molecule and allowing for selective reactions. The compound can undergo deprotection under specific conditions, revealing the reactive azetidine core, which can then participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl cyanide: A bulkier trialkylsilylcyanide used in similar cyanosilylation reactions.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of hydroxyl groups in organic synthesis.
Uniqueness
1-[tert-butyl(dimethyl)silyl]azetidin-2-one is unique due to its combination of a four-membered azetidine ring and a tert-butyldimethylsilyl group, which provides both steric protection and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C9H19NOSi |
---|---|
Molekulargewicht |
185.34 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]azetidin-2-one |
InChI |
InChI=1S/C9H19NOSi/c1-9(2,3)12(4,5)10-7-6-8(10)11/h6-7H2,1-5H3 |
InChI-Schlüssel |
NEAUCRBJWSVITF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)N1CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.